molecular formula C21H21ClN4O B14935198 [3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperazin-1-yl)methanone

[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B14935198
M. Wt: 380.9 g/mol
InChI Key: BLJHEYGGRUOVMK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a phenylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenylpiperazine groups. Common reagents used in these reactions include hydrazines, chlorobenzenes, and piperazines, under conditions such as refluxing in organic solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone
  • 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone
  • 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H21ClN4O/c1-24-20(15-19(23-24)16-6-5-7-17(22)14-16)21(27)26-12-10-25(11-13-26)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3

InChI Key

BLJHEYGGRUOVMK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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